NAD Dimers

Description

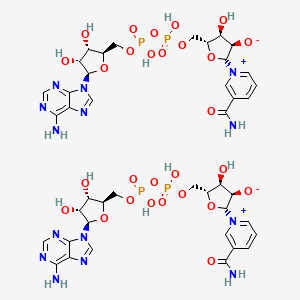

Structure

3D Structure of Parent

Properties

CAS No. |

66844-06-2 |

|---|---|

Molecular Formula |

C42H54N14O28P4 |

Molecular Weight |

1326.9 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/2C21H27N7O14P2/c2*22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h2*1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1 |

InChI Key |

BJLZXPGIQWRIKI-JJVDBIKMSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |

Other CAS No. |

66844-06-2 |

Synonyms |

NAD dimers nicotinamide adenine dinucleotide dimers |

Origin of Product |

United States |

Future Directions in Nad Dimers Research

Unexplored Dimeric Forms and Their Biological Relevance

The current understanding of NAD dimers is limited, with a notable mention of the "4,4'-linked NAD dimer" as a potential side-product of NAD reduction biorxiv.orgbiorxiv.org. This highlights the possibility of various dimeric linkages beyond this specific form, which could possess distinct chemical and biological properties. Research into these unexplored dimeric configurations is crucial to ascertain their existence, stability, and potential roles within the complex cellular environment.

The biological relevance of this compound is a nascent area of investigation. While monomeric NAD+ and NADH are central to hundreds of enzymatic reactions and cellular processes, the formation of dimeric NAD could hypothetically serve several functions:

Storage or Sequestration: Dimeric forms might act as a cellular reservoir for NAD, regulating its immediate availability for metabolic pathways.

Novel Signaling Molecules: Similar to other dinucleotides or oligomeric molecules, this compound could function as previously unrecognized signaling molecules, mediating specific cellular responses or interacting with unique protein targets.

Indicators of Cellular State: Their presence or specific types of dimeric linkages might serve as biomarkers for particular cellular stress conditions, non-enzymatic reactions, or altered metabolic states.

Modulators of Enzyme Activity: The formation of this compound could potentially influence the activity of NAD-dependent enzymes, either by directly binding to them in a dimeric state or by altering the local concentration of monomeric NAD.

The challenge lies in distinguishing these potential biological roles from non-specific aggregation or degradation products. Further research is needed to determine if this compound are merely experimental artifacts or if they represent a physiologically relevant class of molecules.

Novel Regulatory Mechanisms Involving Oligomerization States

The concept of oligomerization is well-established in protein biology, where the assembly of multiple subunits (e.g., dimers, tetramers) provides additional layers of regulatory control, including allostery and cooperative binding biorxiv.orgnih.gov. Extending this principle to small chemical compounds like NAD, the oligomerization (dimerization) of NAD could represent a novel regulatory mechanism.

If this compound are indeed biologically active, their formation and dissociation could modulate cellular processes in several ways:

Allosteric Regulation: Dimeric NAD could bind to enzymes at allosteric sites, inducing conformational changes that alter catalytic activity or substrate affinity. This would be analogous to how protein oligomerization can lead to ultrasensitive or bistable responses biorxiv.org.

Substrate Availability Control: The equilibrium between monomeric NAD and its dimeric form could dynamically regulate the effective concentration of available NAD for various metabolic enzymes. A shift towards dimerization might reduce free monomeric NAD, thereby downregulating NAD-dependent pathways.

Scaffolding or Complex Formation: While speculative, this compound might act as molecular scaffolds, facilitating the assembly of specific protein complexes or influencing the localization of NAD-dependent enzymes within the cell.

Interference with NAD-Binding Proteins: The dimeric form might compete with monomeric NAD for binding to certain proteins, or it might interact with NAD-binding proteins in a way that alters their function or stability. For instance, NAD kinase (NADK), an enzyme that phosphorylates NAD to NADP, is known to form dimers and tetramers, and its oligomeric state can influence its regulation pnas.org. While this refers to protein oligomerization, it provides a conceptual framework for how the oligomeric state of a NAD-related molecule could impact its function.

Understanding these potential regulatory mechanisms would require sophisticated studies that can precisely control and monitor the oligomerization state of NAD within living systems.

Advancements in Methodologies for Detection and Characterization

The detection and characterization of this compound present significant analytical challenges due to their potentially low abundance, transient nature, and structural similarity to monomeric NAD and other NAD-related adducts. Advancements in analytical methodologies are crucial to overcome these hurdles.

Current and emerging techniques that could be leveraged include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: As demonstrated by studies that used 2D NMR to exclude the presence of 4,4'-linked this compound, NMR is a powerful tool for structural elucidation and can identify specific linkage types biorxiv.orgbiorxiv.org. Future advancements in sensitivity and resolution could enable the detection of low-abundance dimeric forms in complex biological samples.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has been used to analyze NAD reduction products and can detect double-charged molecules, which could correspond to dimeric forms biorxiv.orgbiorxiv.org. High-resolution and tandem MS techniques (e.g., native MS, ion mobility MS) offer the sensitivity and specificity required to identify and quantify this compound, distinguish them from other adducts, and study their interactions. Advances in D-dimer (fibrin D-dimer) testing, for instance, include mass spectrometry and electrochemical and optical immunoassays, highlighting the continuous innovation in detection techniques for dimeric biomarkers nih.gov.

Advanced Spectroscopic Methods: Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could provide insights into the conformational changes and interactions associated with NAD dimerization, especially if specific spectral signatures can be identified.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: While primarily used for larger biomolecules, these structural biology techniques could potentially be applied to study this compound in complex with binding partners, providing atomic-level insights into their structure and interaction interfaces.

Biosensors and Affinity-Based Assays: Developing highly specific biosensors or affinity probes that can selectively recognize and bind to this compound would enable their detection in real-time within living cells, offering a dynamic view of their cellular kinetics.

The development of robust internal standards and reference materials specific to this compound will be essential for accurate quantification and inter-laboratory comparability nih.gov.

Interdisciplinary Perspectives and Integrative Approaches

Addressing the complexities of this compound necessitates a highly interdisciplinary approach, integrating expertise from various scientific fields. This holistic perspective will be vital for a comprehensive understanding of their formation, function, and physiological impact.

Key interdisciplinary contributions include:

Synthetic Chemistry: The precise synthesis of various hypothesized NAD dimer forms with different linkage types is fundamental for in vitro characterization and for developing analytical standards. This would allow for controlled studies of their stability, reactivity, and interactions.

Biochemistry and Molecular Biology: These fields are crucial for investigating the enzymatic or non-enzymatic pathways leading to NAD dimer formation and degradation, as well as identifying potential protein interactors or enzymes that recognize these dimeric forms.

Biophysics: Biophysical techniques are essential for characterizing the structural dynamics, binding affinities, and conformational changes associated with NAD dimerization and its interactions with other biomolecules nih.gov.

Computational Biology and Cheminformatics: Molecular dynamics simulations, quantum chemistry calculations, and cheminformatics approaches can predict the most stable dimeric configurations, their reactivity, and potential binding sites on proteins. These computational models can guide experimental design and interpret complex data.

Cell Biology and Physiology: Ultimately, the biological relevance of this compound must be validated in cellular and physiological contexts. This involves developing cellular models to study their in vivo formation, localization, and impact on cellular processes, potentially using advanced imaging techniques.

Systems Biology: An integrative systems biology approach would combine experimental data with computational modeling to understand how NAD dimer dynamics fit into the broader NAD metabolome and influence cellular networks.

This collaborative framework, spanning from fundamental chemical synthesis to complex biological systems, will be instrumental in unraveling the mysteries surrounding this compound and their potential roles in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.